N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It was first synthesized in the 1990s and has since been found to have numerous applications in scientific research.
Mécanisme D'action
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea is a potent inhibitor of the endocannabinoid transporter protein (CBT). It inhibits the reuptake of the endocannabinoid anandamide, which leads to an increase in the concentration of anandamide in the brain. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the therapeutic benefits of this compound.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been found to have anti-depressant and anxiolytic effects in animal models of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. Additionally, it has been shown to have some toxicity in animal models at high doses.
Orientations Futures
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea. One area of research is the development of more potent and selective inhibitors of the endocannabinoid transporter protein. Another area of research is the investigation of the potential therapeutic benefits of this compound in human clinical trials. Additionally, the mechanism of action of this compound and its effects on other neurotransmitter systems should be further investigated. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea is synthesized by reacting N-(3-methoxyphenyl)urea with 1-cyclohexene-1-ethanamine in the presence of a catalytic amount of palladium on carbon. The reaction takes place under mild conditions and yields a high percentage of the desired product. The purity of the product can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic benefits. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential applications in the treatment of epilepsy, depression, and anxiety disorders.
Propriétés
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-5-8-14(12-15)18-16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGBTVDCZXMMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.